molecular formula C10H9BrN2O2 B1407232 Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363383-11-2

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1407232
CAS No.: 1363383-11-2
M. Wt: 269.09 g/mol
InChI Key: CSGSRUKWDLFCGI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 3rd position of the indazole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate typically involves the bromination of 1-methyl-1H-indazole-3-carboxylate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted indazoles, alcohols, and various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as a building block for the synthesis of more complex molecules in medicinal chemistry. The compound is used in the development of potential therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases. Additionally, it is employed in the study of indazole-based compounds’ biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in binding to biological receptors or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

  • Methyl 4-chloro-1-methyl-1H-indazole-3-carboxylate
  • Methyl 4-fluoro-1-methyl-1H-indazole-3-carboxylate
  • Methyl 4-iodo-1-methyl-1H-indazole-3-carboxylate

Comparison: Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The size and electronegativity of the bromine atom can affect the compound’s binding affinity to target proteins and its overall stability.

Properties

IUPAC Name

methyl 4-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-7-5-3-4-6(11)8(7)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGSRUKWDLFCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178311
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-11-2
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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